![molecular formula C12H11FN2O B14620269 [2-(2-Fluoroanilino)pyridin-3-yl]methanol CAS No. 59361-60-3](/img/structure/B14620269.png)
[2-(2-Fluoroanilino)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Fluoroanilino)pyridin-3-yl]methanol: is an organic compound that features a pyridine ring substituted with a fluoroaniline group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoroanilino)pyridin-3-yl]methanol typically involves the reaction of 2-fluoroaniline with a pyridine derivative. One common method includes the nucleophilic substitution reaction where 2-fluoroaniline reacts with 3-pyridylmethanol under specific conditions to form the desired product. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which [2-(2-Fluoroanilino)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. The fluoroaniline group may interact with biological receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- [2-(2-Chloroanilino)pyridin-3-yl]methanol
- [2-(2-Bromoanilino)pyridin-3-yl]methanol
- [2-(2-Methoxyanilino)pyridin-3-yl]methanol
Comparison:
- Uniqueness: The presence of the fluoro group in [2-(2-Fluoroanilino)pyridin-3-yl]methanol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methoxy analogs.
- Reactivity: The fluoro derivative may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the fluoro group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
59361-60-3 |
|---|---|
Formule moléculaire |
C12H11FN2O |
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
[2-(2-fluoroanilino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-1-2-6-11(10)15-12-9(8-16)4-3-7-14-12/h1-7,16H,8H2,(H,14,15) |
Clé InChI |
XIRZVYHCLLFNQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
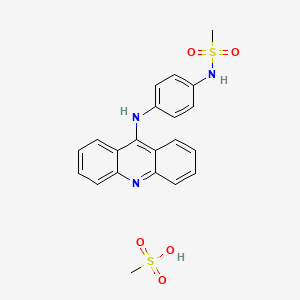
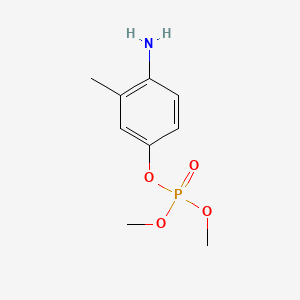

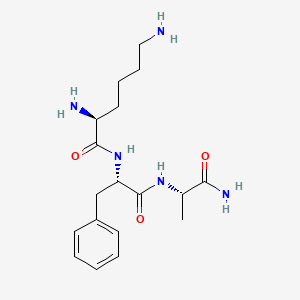

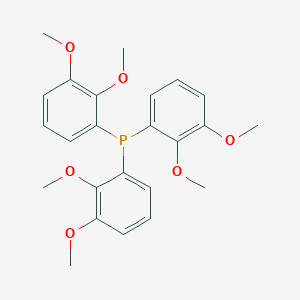
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
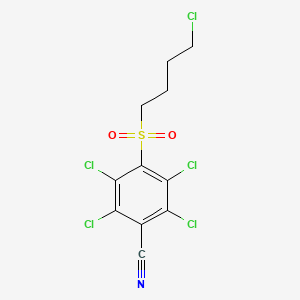
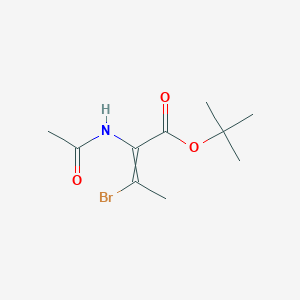
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
